molecular formula C13H18O B075040 4-cyclohexyl-3-methylphenol CAS No. 1596-16-3

4-cyclohexyl-3-methylphenol

Cat. No.: B075040
CAS No.: 1596-16-3
M. Wt: 190.28 g/mol
InChI Key: XQZZRMOYMBRVNA-UHFFFAOYSA-N
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Description

4-cyclohexyl-3-methylphenol is an organic compound that belongs to the class of phenols It consists of a phenol group attached to a cyclohexyl ring, which is further substituted with a methyl group at either the 3 or 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenol, cyclohexyl-3(or 4)-methyl- can be achieved through several methods. One common approach involves the alkylation of phenol with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of phenol, cyclohexyl-3(or 4)-methyl- may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as zeolites or metal oxides may be employed to enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: 4-cyclohexyl-3-methylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the phenol group to a cyclohexanol derivative.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the phenol ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Cyclohexyl-3(or 4)-methyl-quinone.

    Reduction: Cyclohexyl-3(or 4)-methyl-cyclohexanol.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

4-cyclohexyl-3-methylphenol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of polymers and resins.

Mechanism of Action

The mechanism of action of phenol, cyclohexyl-3(or 4)-methyl- involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the cyclohexyl and methyl groups can influence the compound’s hydrophobic interactions, impacting its overall activity.

Comparison with Similar Compounds

4-cyclohexyl-3-methylphenol can be compared to other similar compounds such as:

  • Phenol, cyclohexyl-2-methyl-
  • Phenol, cyclohexyl-4-methyl-
  • Phenol, cyclohexyl-3-methyl-

Uniqueness: The position of the methyl group in phenol, cyclohexyl-3(or 4)-methyl- provides unique steric and electronic properties, distinguishing it from other isomers. This positional variation can lead to differences in reactivity and applications.

Properties

CAS No.

1596-16-3

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

4-cyclohexyl-3-methylphenol

InChI

InChI=1S/C13H18O/c1-10-9-12(14)7-8-13(10)11-5-3-2-4-6-11/h7-9,11,14H,2-6H2,1H3

InChI Key

XQZZRMOYMBRVNA-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)O)C2CCCCC2

Canonical SMILES

CC1=C(C=CC(=C1)O)C2CCCCC2

Key on ui other cas no.

71902-24-4

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of crude 1-cyclohexyl-4-methoxy-2-methyl-benzene in dry DCM (10 mL) is added BBr3 at −78° C. Following this addition, the mixture is heated at 50° C. for 12 hours. The reaction mixture is cooled in an ice bath, and the reaction is quenched by the dropwise addition of water. The mixture is extracted with DCM. The combined organic phases are washed with 10% NaHCO3 (aq), brine, and dried over Na2SO4. After concentration, the residue is purified by silica gel chromatography (10% EtOAc in hexanes) to give 4-cyclohexyl-3-methyl-phenol.
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